molecular formula C11H15ClN2O3S B6272405 (2R)-2-amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride CAS No. 33375-71-2

(2R)-2-amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride

Cat. No.: B6272405
CAS No.: 33375-71-2
M. Wt: 290.8
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride is a synthetic compound with potential applications in various fields of science, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a phenylformamido group, and a sulfanyl group attached to a propanoic acid backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenylformamido group: This step involves the reaction of phenyl isocyanate with an appropriate amine to form the phenylformamido intermediate.

    Introduction of the sulfanyl group: The phenylformamido intermediate is then reacted with a thiol compound under suitable conditions to introduce the sulfanyl group.

    Formation of the propanoic acid backbone: The final step involves the coupling of the sulfanyl intermediate with a suitable propanoic acid derivative, followed by purification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The phenylformamido group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the phenylformamido group may interact with active sites of enzymes, while the sulfanyl group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-3-{[(benzylformamido)methyl]sulfanyl}propanoic acid hydrochloride
  • (2R)-2-amino-3-{[(methylformamido)methyl]sulfanyl}propanoic acid hydrochloride
  • (2R)-2-amino-3-{[(ethylformamido)methyl]sulfanyl}propanoic acid hydrochloride

Uniqueness

(2R)-2-amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride is unique due to the presence of the phenylformamido group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

33375-71-2

Molecular Formula

C11H15ClN2O3S

Molecular Weight

290.8

Purity

95

Origin of Product

United States

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